Sulfo-Cyanine3 tetrazine

Description

Evolution of Bioorthogonal Chemistry and its Paradigmatic Shifts in Biological Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgacs.org Coined in 2003, this concept has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time and within their native environments. wikipedia.orgnih.govyoutube.com This approach typically involves two steps: first, a cellular substrate is modified with a bioorthogonal functional group, and second, a probe with a complementary functional group is introduced to label the substrate. wikipedia.orgacs.org

The development of bioorthogonal chemistry has been a direct response to the need to study biological processes in their complex native settings, a significant shift from traditional in vitro analyses. nih.govnih.gov This field has provided a suite of chemical reactions that are highly selective and biocompatible, enabling scientists to track biomolecules and their interactions with high precision. rsc.orgnih.gov The impact of bioorthogonal chemistry extends from fundamental research, such as profiling enzyme activities and producing site-specifically modified proteins, to clinical applications, including disease diagnosis and treatment. nih.govnih.govnih.gov

The Indispensable Role of Fluorescent Probes in Spatiotemporal Biological Investigations

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property makes them invaluable tools for visualizing and quantifying biological molecules and processes with high spatial and temporal resolution. nih.govdntb.gov.uanih.gov The use of fluorescent probes has transformed biological and biomedical research, allowing for the real-time tracking of molecules within living cells and tissues. dntb.gov.uasemanticscholar.orgnih.gov

These probes can be designed to be "activatable," meaning their fluorescence is "turned on" only after reacting with a specific target molecule. nih.govnih.gov This feature is crucial for reducing background noise and enhancing the clarity of imaging. nih.gov The ability to visualize dynamic processes, such as the interaction between molecules or changes in cellular structures, provides critical insights into the mechanisms of life and disease. nih.govresearchgate.net The development of photoactivatable fluorescent probes, which can be switched on by light, offers an even greater degree of control for spatiotemporal imaging. researchgate.net

Cyanine (B1664457) Fluorophores: Historical Trajectory and Contemporary Significance in Bioimaging

Cyanine dyes are a class of synthetic organic molecules that have become central to fluorescence-based bioimaging. creative-diagnostics.com Their history dates back to the 1990s when chemist Alan Waggoner developed a new class of cyanine dyes with a broader emission window and better suitability for biochemical labeling. biotium.com A key innovation was the introduction of sulfonate groups to the cyanine structure, which improved water solubility and reduced the tendency of the dyes to form non-fluorescent aggregates. creative-diagnostics.combiotium.com

Today, cyanine fluorophores are known for their high extinction coefficients, good photostability, and tunable spectral properties. nih.govnih.govalfa-chemistry.com They are available in a wide range of emission colors, from the visible to the near-infrared (NIR) spectrum. biotium.comalfa-chemistry.com This versatility makes them suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. semanticscholar.orgnih.govaxispharm.com The development of cyanine dyes that emit in the NIR-II window has been particularly significant for deep-tissue imaging. nih.govresearchgate.net

Tetrazine Chemistry: Mechanistic Principles of Inverse Electron-Demand Diels-Alder Cycloadditions for Bioorthogonal Applications

Tetrazine bioorthogonal chemistry is based on the inverse electron-demand Diels-Alder (iEDDA) reaction, a type of cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile. nih.govwikipedia.org This reaction was independently reported by two research groups in 2008 and has since become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high selectivity. nih.govnih.gov

The iEDDA reaction involving tetrazines is characterized by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. wikipedia.org This reaction is highly efficient even at the low concentrations typically found in biological systems. nih.govnih.gov The reaction proceeds rapidly without the need for toxic catalysts, making it ideal for use in living cells and organisms. interchim.fr The versatility of tetrazine chemistry allows for its application in various areas, including the labeling of biomolecules, in vivo imaging, and drug delivery. rsc.orgnih.gov

Sulfo-Cyanine3 Tetrazine: A Multifunctional Tool for Advanced Bioorthogonal Labeling in Research

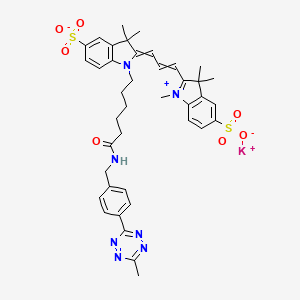

This compound is a chemical compound that combines the key features of a sulfonated cyanine dye and a tetrazine molecule. axispharm.commedchemexpress.com This integration results in a water-soluble, fluorescent probe that can participate in bioorthogonal reactions. medchemexpress.comlumiprobe.combroadpharm.com The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, a crucial property for biological applications. biotium.comaxispharm.com "Cyanine3" refers to the specific type of cyanine dye, which emits a bright orange-red fluorescence. axispharm.cominterchim.fr The "tetrazine" component is the bioorthogonal reactive group that enables the molecule to selectively label targets through the iEDDA reaction. medchemexpress.combroadpharm.com

This multifunctional tool is particularly valuable for "click chemistry" applications, where it can be used to label biomolecules that have been modified with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). medchemexpress.combroadpharm.comomichem.com The reaction between this compound and a TCO-modified molecule is extremely fast and results in a stable covalent bond, allowing for efficient and specific labeling in complex biological environments. interchim.frresearchgate.net

Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum | ~550-554 nm | axispharm.combroadpharm.com |

| Emission Maximum | ~568-570 nm | axispharm.combroadpharm.com |

| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | interchim.frbroadpharm.com |

| Solubility | Water, DMSO, DMF | broadpharm.com |

The combination of high fluorescence brightness, excellent water solubility, and rapid, specific reactivity makes this compound a powerful tool for a wide range of research applications, including cellular imaging, flow cytometry, and the study of biomolecular interactions. axispharm.comresearchgate.net

Properties

Molecular Formula |

C40H44KN7O7S2 |

|---|---|

Molecular Weight |

838.1 g/mol |

IUPAC Name |

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |

InChI Key |

MOTFTOHZJPRDSY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Functionalization of Sulfo Cyanine3 Tetrazine Derivatives

Convergent and Divergent Synthetic Routes to Sulfo-Cyanine3 Tetrazine

The construction of complex molecules like this compound can be approached through two primary strategic plans: convergent synthesis and divergent synthesis. researchgate.netresearchgate.net

A convergent synthesis is an approach where a target molecule is broken down into smaller, distinct fragments which are synthesized individually. researchgate.net These fragments are then coupled together in the final stages to form the complete molecule. In the context of this compound, this would typically involve the separate synthesis of three key components:

A sulfonated indolenine precursor.

The polymethine bridge component.

A divergent synthesis , in contrast, begins with a central, common intermediate which is then elaborated through different reaction pathways to generate a library of related compounds. researchgate.netresearchgate.net For this compound, a core cyanine-tetrazine scaffold could be synthesized first. This core could then undergo various post-synthetic modifications, such as the introduction of different numbers or positions of sulfonate groups or other functional moieties, allowing for the creation of multiple derivatives from a single precursor. The choice of a suitable common intermediate that can be versatilely transformed is the most critical challenge in a divergent approach. researchgate.net

Strategies for Tetrazine Moiety Introduction onto Cyanine (B1664457) Scaffolds

The introduction of the tetrazine group is a critical step that imparts the bioorthogonal reactivity to the cyanine dye. This is achieved through specific chemical reactions that attach the tetrazine ring system to the fluorophore.

Direct functionalization involves creating a covalent bond directly between the tetrazine ring and the cyanine scaffold. This intimate conjugation can be achieved using modern cross-coupling reactions. rsc.orgresearchgate.net For instance, methods like Suzuki or Heck cross-coupling are feasible for forming a strong carbon-carbon bond between the cyanine core and a tetrazine precursor. researchgate.net Studies have shown that the nature of this linkage—whether it's a direct conjugation, a phenylene link, or a vinylene bridge—significantly impacts the fluorogenic properties of the resulting probe. rsc.org More intimate conjugation between the tetrazine and the cyanine chromophore can lead to more efficient fluorescence quenching, which is desirable for fluorogenic "turn-on" imaging applications. rsc.org

An alternative and widely used strategy involves the synthesis of precursor molecules that are later joined together. This method relies on preparing a cyanine dye and a tetrazine derivative, each with a complementary reactive functional group. harvard.edu For example, a cyanine dye can be synthesized with a carboxylic acid, which is then activated as an N-hydroxysuccinimide (NHS) ester. This activated dye can then be coupled to a tetrazine molecule bearing a primary amine, forming a stable amide bond.

Solid-phase synthesis offers a powerful method for producing cyanine dye precursors. cam.ac.uk In this approach, the dye is assembled step-by-step on a solid resin support. This methodology has been extended to create water-soluble pentamethine cyanine dyes and allows for the clean synthesis of various dye structures from readily available starting materials, yielding products in high purity after cleavage from the resin. cam.ac.uk

Sulfonation Techniques for Enhanced Aqueous Solubility and Biological Compatibility

Cyanine dyes are often hydrophobic, which can lead to aggregation in the aqueous environments required for most biological experiments. lumiprobe.comnanopaprika.eu Sulfonation, the introduction of sulfonate (SO₃⁻) groups, is a key chemical modification used to increase water solubility and improve biological compatibility. lumiprobe.comnanopaprika.eumedchemexpress.combroadpharm.com The negatively charged sulfonate groups render the dye highly water-soluble and reduce the tendency of dye molecules to stack or aggregate, which can quench fluorescence. lumiprobe.comnanopaprika.eu

Several methods exist for introducing these sulfonate groups. One convenient approach is a "one-pot" synthesis where the sulfonate-containing anions are incorporated during the condensation reaction that forms the cyanine dye. google.comgoogle.com In this method, the final sulfonated dye precipitates from the reaction mixture and can be easily isolated by filtration, avoiding complex purification of intermediates. google.com The sulfonate groups are typically attached to the aromatic rings of the indolenine portion of the cyanine scaffold. lumiprobe.com The resulting sulfo-cyanine dyes can be used in purely aqueous buffers without the need for organic co-solvents like DMSO or DMF. lumiprobe.comnanopaprika.eu

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Validation

Ensuring the purity and structural integrity of this compound is paramount for its reliable use in quantitative biological assays. Following synthesis, the crude product undergoes rigorous purification. Common techniques include gel filtration, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC), which are effective for separating the desired product from unreacted starting materials and side products. lumiprobe.comnanopaprika.eu

Once purified, the compound's identity and purity are validated using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons. lunanano.ca

HPLC-Mass Spectrometry (HPLC-MS): This technique confirms the purity of the compound (often to a standard of >95%) and verifies its molecular weight. lunanano.ca

The photophysical properties are characterized to ensure the dye is functional. Key parameters are determined using spectrophotometry and spectrofluorometry.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λ_abs_) | ~550-554 nm | broadpharm.comaxispharm.cominterchim.fr |

| Emission Maximum (λ_em_) | ~568-570 nm | broadpharm.comaxispharm.cominterchim.fr |

| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | broadpharm.cominterchim.fr |

Synthetic Yield Optimization and Scalability in Laboratory Settings

Key factors for optimizing laboratory-scale synthesis include:

Reaction Conditions: Careful control of temperature, reaction time, and pH is crucial at each step.

Catalyst Choice: For certain steps, such as the formation of the tetrazine ring itself, metal catalysts like nickel or zinc triflate can dramatically improve reaction yields, especially when using less reactive alkyl nitrile precursors. nih.gov

Purification Efficiency: The use of high-resolution purification techniques like HPLC is vital not only for ensuring high purity but also for maximizing the recovery of the final product. harvard.edu

Solid-Phase Methodologies: Employing solid-phase synthesis for the cyanine portion can streamline the process, simplify purification by washing away excess reagents, and contribute to cleaner reactions and potentially higher yields. cam.ac.uk

For laboratory settings, scalability involves ensuring that the reaction procedures are robust and reproducible when increasing the batch size from milligrams to grams. This requires reaction conditions that are not overly sensitive to scale and purification methods that can accommodate larger quantities of material.

Advanced Applications of Sulfo Cyanine3 Tetrazine in Bioorthogonal Labeling and Research Imaging

Live-Cell and Ex Vivo Labeling Strategies

The favorable characteristics of tetrazine ligation enable a wide array of labeling strategies in living cells and ex vivo tissue samples. The general approach involves two steps: first, a biomolecule of interest (like a protein, glycan, or nucleic acid) is modified to incorporate a dienophile reporter group. nih.gov Second, the system is treated with Sulfo-Cyanine3 tetrazine, which selectively reacts with the reporter group, thereby attaching the fluorescent dye to the target biomolecule for visualization and analysis. broadpharm.comresearchgate.net

Site-specifically labeling proteins with small fluorescent probes like this compound offers a powerful alternative to larger fluorescent protein tags (e.g., GFP), which can sometimes interfere with the protein's function. nih.gov The strategy typically involves genetic code expansion, where an unnatural amino acid (UAA) containing a dienophile (like TCO) is incorporated into a target protein at a specific site. nih.govnih.gov

Once the TCO-containing protein is expressed in cells, the addition of this compound leads to rapid and specific labeling. researchgate.net This allows for high-resolution imaging of protein localization and trafficking in real-time. nih.gov For instance, this method has been used to visualize the dynamic movements of intracellular proteins, such as the interferon-induced transmembrane protein IFITM3, and to track the movement of motor proteins like kinesin. nih.govelifesciences.org The high signal-to-noise ratio achievable with fluorogenic tetrazine probes, which increase in fluorescence upon reaction, is particularly beneficial for these dynamic studies, including super-resolution microscopy. nih.govresearchgate.net Researchers have also demonstrated that controlling the redox state of encoded tetrazines can lead to quantitative protein labeling in living cells within minutes, expanding the utility of this method for precise biological investigation. nih.gov

Glycans, complex carbohydrate structures on cell surfaces and proteins, are crucial in processes like cell signaling and adhesion and are often altered in diseases like cancer. nih.govrsc.org Metabolic glycan labeling is a technique used to study these molecules. nih.gov It involves providing cells with a synthetic monosaccharide precursor that has been modified with a chemical reporter group, such as a dienophile. nih.govuni-konstanz.de The cell's own metabolic machinery incorporates this unnatural sugar into newly synthesized glycans. nih.gov

Following this metabolic incorporation, this compound can be introduced to react specifically with the reporter-tagged glycans on the cell surface or within the cell. nih.govrsc.org This approach allows for the visualization and tracking of glycan expression and distribution. rsc.org This method has been successfully used to label cell-surface glycans and monitor their levels in living systems, providing a reliable tool for investigating the role of glycosylation in various physiological and pathological states. rsc.org The chemical reporter's size and charge are critical factors for its acceptance by the cell's enzymatic pathways. nih.gov

The principles of bioorthogonal labeling with this compound can also be extended to the study of nucleic acids. DNA and RNA can be functionalized with dienophile groups, either through enzymatic incorporation of modified nucleotides or by direct chemical synthesis of modified oligonucleotides. These tagged nucleic acids can then be introduced into cells or used in cell-free systems.

Subsequent addition of this compound allows for specific covalent labeling of the target DNA or RNA sequences. This enables researchers to track the location, transport, and interactions of specific nucleic acid molecules within the cell. While applications in this specific area are less documented in the provided search results compared to proteins and glycans, the underlying chemical principles are directly applicable. The ability to label nucleic acids with bright and stable fluorophores like Sulfo-Cy3 is essential for a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH) and single-molecule tracking experiments. medchemexpress.com

Lipid and Membrane Component Visualization

The visualization of lipids and other membrane components in their native environment is crucial for understanding cellular processes. The bioorthogonal reaction between this compound and a trans-cyclooctene (B1233481) (TCO)-modified lipid provides a powerful tool for this purpose. This approach allows for the specific labeling and subsequent imaging of lipids without significantly perturbing their biological function.

The strategy involves introducing a TCO-functionalized lipid analog into cells. This can be achieved through various methods, such as metabolic labeling, where cells incorporate the modified lipid into their membranes. Once the TCO-tagged lipid is in place, the water-soluble and membrane-impermeable this compound is added. The tetrazine then reacts specifically with the TCO group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of click chemistry reaction. This reaction is highly efficient and occurs rapidly under physiological conditions, leading to the covalent attachment of the bright and photostable Sulfo-Cyanine3 fluorophore to the lipid of interest.

Recent research has begun to explore the utility of this methodology. For instance, studies have demonstrated the feasibility of labeling lipid analogs in live cells using tetrazine-fluorophore conjugates. While specific detailed studies focusing solely on this compound for lipid raft imaging are emerging, the principles established with other tetrazine-dye conjugates are directly applicable. The inherent brightness and photostability of the Sulfo-Cyanine3 dye make it an excellent candidate for these applications, enabling high-resolution imaging of lipid distribution and dynamics within cellular membranes. This technique holds promise for investigating the complex organization of membrane domains, such as lipid rafts, and their role in cellular signaling. nih.gov

| Feature | Description |

| Labeling Strategy | Bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. |

| Reactants | TCO-modified lipid analog and this compound. |

| Key Advantage | High specificity and efficiency in living systems. |

| Application | Visualization of lipid localization and dynamics in cellular membranes. |

Multi-Color Bioimaging and Concurrent Labeling Strategies

The ability to simultaneously visualize multiple molecular species within a cell is essential for dissecting complex biological pathways. This compound, with its distinct spectral properties, is well-suited for multi-color bioimaging and concurrent labeling strategies. Its excitation and emission maxima (typically around 550 nm and 570 nm, respectively) allow it to be used alongside other fluorophores with spectrally separated profiles. interchim.fr

One common strategy involves combining this compound with genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP) or its spectral variants. nih.govnih.gov In this approach, one protein of interest is tagged with GFP, while another is labeled with a TCO-containing non-canonical amino acid. Subsequent reaction with this compound allows for the simultaneous, two-color visualization of both proteins within the same cell. This dual-labeling approach enables the study of protein-protein interactions and co-localization. nih.govnih.gov

Furthermore, the orthogonality of the tetrazine-TCO ligation allows for its use in combination with other bioorthogonal reactions. This enables the simultaneous labeling of three or more distinct biomolecules. For example, one protein could be labeled with this compound via TCO ligation, a second with a different fluorophore via an azide-alkyne cycloaddition, and a third visualized through its fusion to a fluorescent protein. This multiplexed imaging capability is invaluable for understanding the intricate molecular choreography of the cell.

| Fluorophore 1 | Fluorophore 2 | Labeling Method 1 | Labeling Method 2 | Application |

| Sulfo-Cyanine3 | Green Fluorescent Protein (GFP) | TCO-tetrazine ligation | Genetic encoding | Dual-color protein tracking |

| Sulfo-Cyanine3 | Fluorescein | TCO-tetrazine ligation | Antibody-based staining | Simultaneous imaging of different cellular components |

| Sulfo-Cyanine3 | A red-shifted cyanine (B1664457) dye (e.g., Cy5) | TCO-tetrazine ligation | Orthogonal bioorthogonal reaction (e.g., SPAAC) | Multiplexed analysis of cellular processes |

Development of Fluorogenic ("Turn-on") Probes for No-Wash Imaging

A significant advancement in bioimaging is the development of fluorogenic probes, which exhibit a "turn-on" fluorescence response upon reacting with their target. This property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, thereby eliminating the need for wash steps that can be disruptive to cellular processes.

Researchers have successfully designed fluorogenic probes based on the tetrazine-cyanine scaffold. rsc.org In these probes, the tetrazine moiety acts as a quencher, suppressing the fluorescence of the nearby cyanine dye. This quenching effect is often mediated by a process called through-bond energy transfer (TBET) or photoinduced electron transfer (PET). researchgate.net The inverse-electron-demand Diels-Alder reaction between the tetrazine and a TCO-modified target molecule disrupts the quenching mechanism. This disruption leads to a significant increase in the fluorescence intensity of the cyanine dye, effectively "turning on" the signal.

Studies have reported the synthesis and characterization of fluorogenic probes where a tetrazine is directly conjugated to a Cy3 core. nih.gov These probes have demonstrated a substantial increase in fluorescence upon reaction with a cyclooctyne. For instance, a Tet-Cy3 probe was developed and successfully used for the no-wash, super-resolution imaging of the cytoskeletal protein actin in living cells. nih.gov The fluorogenic nature of the probe allowed for high-contrast imaging without the need to remove the excess, unreacted probe. The "turn-on" ratios, which represent the fold increase in fluorescence, can be significant, in some cases exceeding 100-fold. nih.gov

The development of such fluorogenic this compound probes represents a powerful tool for real-time, no-wash imaging of dynamic cellular processes with high signal-to-noise ratios. nih.govresearchgate.net

| Probe Design | Quenching Mechanism | Activation Reaction | Key Feature |

| Tetrazine-Cyanine Conjugate | Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET) | Inverse-electron-demand Diels-Alder cycloaddition with TCO | Fluorescence "turn-on" upon target binding |

| Directly Conjugated Tetrazine-Cy3 | Internal Conversion-based quenching | Reaction with cyclooctyne | High fluorogenicity and suitability for live-cell imaging |

| ROS-instructed Supramolecular Assemblies | Tetrazine as quencher and prodrug activator | Inverse-electron-demand Diels–Alder (IEDDA) reaction | Simultaneous fluorescence liberation and drug activation |

Integration of Sulfo Cyanine3 Tetrazine with Cutting Edge Spectroscopic and Imaging Modalities

Super-Resolution Microscopy (e.g., STED, STORM, PALM) Applications

Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with near-molecular detail (typically 5-50 nm). medchemexpress.comsapphirebioscience.com Methods like Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) have revolutionized cell biology. medchemexpress.comsapphirebioscience.com While specific, widespread applications of Sulfo-Cyanine3 tetrazine in these techniques are still emerging in the literature, its photophysical profile makes it a strong candidate for such advanced imaging.

The tetrazine moiety allows for rapid, catalyst-free "click chemistry" ligation to trans-cyclooctene (B1233481) (TCO)-modified targets, ensuring precise and stable labeling of biomolecules for imaging. medchemexpress.commedkoo.com This precise labeling is a crucial prerequisite for all super-resolution modalities.

Achieving enhanced spatial resolution places stringent demands on the photophysical properties of a fluorophore. The suitability of this compound for these methods can be understood by examining its key characteristics.

High Molar Extinction Coefficient and Quantum Yield: this compound is a bright fluorophore, possessing a high molar extinction coefficient (around 150,000 - 162,000 M⁻¹cm⁻¹) and a respectable fluorescence quantum yield (approximately 0.1 in certain environments). broadpharm.com This intrinsic brightness is critical for generating a sufficient photon count from single molecules to allow for their precise localization, which is the fundamental principle of STORM and PALM. nih.gov

Spectral Properties: The dye has an excitation maximum around 548-555 nm and an emission maximum near 563-580 nm. broadpharm.combroadpharm.com This places it in a spectral window that is well-serviced by common laser lines and is distinct from other popular fluorophores, allowing for potential multi-color imaging schemes.

Photoswitching Capability: STORM and PALM rely on the ability to control the "on" and "off" states of fluorophores. nih.gov Cyanine (B1664457) dyes, including the Cy3 scaffold of this compound, can be induced to photoswitch between a fluorescent "on" state and a dark "off" state, a process essential for dSTORM (direct STORM). researchgate.net This is typically achieved by using specific imaging buffers containing thiols, which facilitate the reversible shelving of the fluorophore into a long-lived dark state.

Table 1: Key Photophysical Properties of this compound

| Property | Typical Value | Significance for Super-Resolution |

|---|---|---|

| Excitation Maximum (λex) | 548 - 555 nm broadpharm.combroadpharm.com | Compatibility with common excitation lasers (e.g., 532 nm, 561 nm). |

| Emission Maximum (λem) | 563 - 580 nm broadpharm.combroadpharm.com | Detection in a spectral range with efficient detectors. |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ broadpharm.combroadpharm.com | High photon absorption probability, leading to brighter signals. |

| Fluorescence Quantum Yield (Φ) | ~0.1 broadpharm.com | Efficient conversion of absorbed light into emitted fluorescence. |

| Reactivity | Tetrazine | Enables highly specific and stable bioorthogonal conjugation. medkoo.com |

A major challenge in super-resolution microscopy is photobleaching, where the fluorophore is irreversibly destroyed by phototoxic reactions under intense laser illumination. The inherent photostability of the Sulfo-Cyanine3 core is a significant advantage. lumiprobe.com However, for demanding techniques like STED or long-duration STORM imaging, further improvements are often necessary.

Common strategies applicable to cyanine dyes like Sulfo-Cyanine3 include:

Optimized Imaging Buffers: The chemical environment plays a critical role in fluorophore longevity. The addition of oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet state quenchers (e.g., Trolox) to the imaging media can dramatically reduce photobleaching by minimizing the generation of reactive oxygen species and preventing the dye from entering long-lived, reactive triplet states.

Chemical Modifications: While this compound is a specific compound, the broader family of cyanine dyes has seen extensive chemical engineering. For instance, the related dye Cy3B was developed as an improved version of Cy3 with significantly enhanced photostability and quantum yield, demonstrating that modification of the core cyanine structure is a powerful strategy for creating more robust probes. aatbio.com

Fluorescence Lifetime Imaging Microscopy (FLIM) in Biophysical Contexts

Fluorescence Lifetime Imaging (FLIM) is a technique that measures the time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. nih.gov This "lifetime" is an intrinsic property of the dye that is also highly sensitive to its local microenvironment, such as ion concentration, pH, viscosity, and molecular binding. nih.govnih.gov

While specific FLIM applications using this compound are not yet widely documented, its properties make it a suitable probe for this technique. The fluorescence lifetime of a probe like Sulfo-Cyanine3 can provide an additional layer of information beyond simple intensity measurements. For example, changes in the dye's lifetime upon binding to a target protein could be used to map protein-protein interactions or conformational changes within a cell, independent of probe concentration. Furthermore, FLIM can be used to distinguish the signal of the Sulfo-Cyanine3 probe from cellular autofluorescence, which often has a different and more complex lifetime signature, thereby improving signal-to-noise in complex biological samples. nih.gov

Förster Resonance Energy Transfer (FRET) Applications for Proximity Sensing

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. broadpharm.com The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules (inversely proportional to the sixth power of the distance), making FRET a powerful "molecular ruler" for measuring nanoscale distances (typically 1-10 nm). broadpharm.com

The Cy3 and Cy5 dyes are one of the most widely used and well-characterized FRET pairs in single-molecule studies. nih.gov As a derivative, this compound is an excellent FRET donor, typically paired with an acceptor like Sulfo-Cyanine5 (a Cy5 derivative).

Key characteristics of this compound that make it ideal for FRET include:

Spectral Overlap: The emission spectrum of Sulfo-Cyanine3 (the donor) significantly overlaps with the absorption spectrum of Sulfo-Cyanine5 (the acceptor), a fundamental requirement for efficient FRET.

Distinct Spectra: Despite the overlap, the emission peaks of the two dyes are well-separated, allowing for the distinct detection of both donor and acceptor signals, which is necessary for quantifying FRET efficiency. nih.gov

Brightness and Stability: The high brightness and photostability of the Cy3 core allow for robust signal detection, which is crucial for demanding single-molecule FRET (smFRET) experiments. nih.gov

The tetrazine functionality allows researchers to precisely position the Sulfo-Cyanine3 donor onto a specific site of a biomolecule (e.g., a protein or nucleic acid) that has been modified with a trans-cyclooctene group, enabling the study of dynamic processes like protein folding, DNA hybridization, and receptor-ligand interactions. nih.gov

Flow Cytometry and High-Throughput Cell Analysis

Flow cytometry is a technique used to analyze the physical and chemical characteristics of thousands of cells per second as they pass through a laser beam. Bright and water-soluble fluorescent probes are essential for labeling specific cell populations or intracellular components.

This compound is well-suited for flow cytometry applications due to several factors:

High Water Solubility: The presence of sulfonate groups ensures that the dye is highly soluble in aqueous buffers, preventing aggregation and non-specific binding, which is critical for clean and reproducible staining.

Bright Fluorescence: The dye's strong fluorescence signal allows for the clear detection of labeled cells, even those expressing low levels of the target antigen. lumiprobe.comnih.gov

Specific Labeling: The tetrazine group enables covalent labeling of cells that have been metabolically or surface-engineered to display trans-cyclooctene handles. This bioorthogonal approach provides very high specificity, reducing background signal compared to less specific labeling methods. This is particularly valuable in high-throughput screening protocols where large numbers of samples are analyzed. wiley.com

Light-Sheet Microscopy for 3D Imaging of Biological Specimens

The properties of this compound make it a promising probe for LSFM. Its high brightness is essential for achieving good signal-to-noise ratios with the rapid acquisition speeds typical of LSFM. Its water solubility and specific covalent labeling via the tetrazine-TCO reaction are advantageous for achieving deep and uniform penetration of the probe into large, dense tissue samples, a common challenge in whole-organ imaging. researchgate.netresearchgate.net The reduced phototoxicity associated with LSFM, combined with the photostability of the Sulfo-Cyanine3 core, creates an ideal pairing for gentle, long-term observation of developmental processes in 3D.

Rational Design Principles and Structure Activity Relationships of Sulfo Cyanine3 Tetrazine Probes

Impact of Tetrazine Substituents on Reaction Kinetics and Selectivity

The reactivity of the tetrazine core is a critical determinant of the probe's utility. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is the cornerstone of its bioorthogonal utility. iris-biotech.de The kinetics of this ligation can be finely tuned by modifying the substituents on the 1,2,4,5-tetrazine (B1199680) ring.

Generally, tetrazines bearing electron-withdrawing groups (EWGs) exhibit faster reaction rates. nih.govnih.gov This is because EWGs lower the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO), facilitating the reaction with the dienophile's highest occupied molecular orbital (HOMO). nih.gov Conversely, electron-donating groups slow down the cycloaddition. nih.gov For instance, hydrogen-substituted tetrazines can exhibit exceptionally fast kinetics, with second-order rate constants of up to 30,000 M⁻¹s⁻¹. iris-biotech.denih.gov This rapid reactivity is highly desirable for applications like in vivo imaging where probe concentrations are low. iris-biotech.de

However, there is often a trade-off between reactivity and stability. Highly reactive tetrazines can be less stable in aqueous biological environments. iris-biotech.de Methyl-substituted tetrazines, for example, offer a balance of good stability at physiological pH and high reactivity towards TCOs. iris-biotech.de Recent research has also explored how the distortion of the tetrazine ring, induced by intramolecular repulsion, can increase reactivity without compromising stability. nih.gov The ability to modulate reaction rates by altering substituents allows for the development of tetrazine probes for staged labeling experiments, where different targets can be labeled sequentially. researchgate.net

Table 1: Impact of Tetrazine Substituents on Reaction Kinetics

| Tetrazine Substituent Type | Effect on Reaction Rate with TCO | Second-Order Rate Constant (k₂) | Key Characteristics |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., pyridyl, pyrimidyl) | Increases rate | High (can exceed 10,000 M⁻¹s⁻¹) | Enhances reactivity for time-sensitive applications. nih.govnih.gov |

| Hydrogen | Very High Rate | Up to 30,000 M⁻¹s⁻¹ | Extremely fast kinetics, ideal for in vivo imaging, but can have lower stability. iris-biotech.denih.gov |

| Alkyl (e.g., Methyl) | Moderate to High Rate | ~1,000 M⁻¹s⁻¹ | Offers a good balance of stability and reactivity for general protein labeling. iris-biotech.de |

| Electron-Donating Groups (e.g., methoxy) | Decreases rate | Lower | Slower kinetics, may be useful for specific staged-labeling protocols. nih.gov |

| Diphenyl | Slower than H-substituted | Variable | Used as a reference in some kinetic studies. researchgate.net |

Note: Rate constants are approximate and can vary based on specific dienophile, solvent, and temperature conditions.

Role of Sulfonation and Counterions in Aqueous Performance and Cellular Uptake in Research Applications

The "Sulfo" prefix in Sulfo-Cyanine3 tetrazine denotes the presence of sulfonate groups (SO₃⁻). These groups are critical for the probe's performance in biological systems, which are predominantly aqueous. The addition of sulfonate groups dramatically increases the hydrophilicity and water solubility of the otherwise hydrophobic cyanine (B1664457) dye. axispharm.comlumiprobe.com This enhanced water solubility prevents aggregation, which can quench fluorescence, and ensures the probe remains dissolved in physiological buffers without the need for organic co-solvents. axispharm.com At physiological pH, the sulfonate groups are negatively charged. lumiprobe.com

The degree of sulfonation can significantly influence the probe's interaction with cells. While enhancing water solubility, a high degree of sulfonation and the associated negative charge can sometimes hinder cellular uptake across the lipid bilayer of the cell membrane. nih.gov Research on related sulfonated compounds has shown that cellular uptake can be inversely related to the number of sulfonate groups; for example, monosulfonated aluminum phthalocyanine (B1677752) showed tenfold higher cellular uptake than its tetrasulfonated counterpart. nih.gov However, in some contexts, such as tumor targeting with RGD peptides, sulfonated cyanine dyes have demonstrated greater accumulation in tumor tissue and reduced clearance through the liver compared to non-sulfonated versions. nih.gov This suggests that the optimal degree of sulfonation depends on the specific application and the delivery strategy. Counterions, such as potassium or sodium, are present as salts to balance the negative charge of the sulfonates but are not generally considered to play a major role in the probe's functional performance beyond ensuring solubility.

Linker Chemistry Optimization for Versatile Bioconjugation and Probe Functionality

The linker is the chemical bridge that connects the Sulfo-Cy3 tetrazine unit to a biomolecule of interest. The design of this linker is crucial for the probe's functionality, influencing its solubility, stability, and the efficiency of the bioconjugation reaction. Polyethylene glycol (PEG) linkers are commonly employed in Sulfo-Cy3 tetrazine probes. lumiprobe.combroadpharm.com These linkers are hydrophilic, which complements the solubilizing effect of the sulfonate groups and can help to prevent non-specific binding of the probe. broadpharm.com

The length and composition of the linker can be optimized for specific applications. nih.gov A linker that is too short may cause steric hindrance, preventing the tetrazine from efficiently reacting with its target. Conversely, an overly long linker might lead to unwanted flexibility or interactions. The optimization of linker length is often an empirical process to achieve the desired balance of reactivity and stability. nih.govnih.gov

Bifunctional linkers have been developed to create more versatile probes. These linkers possess a tetrazine at one end and a different reactive group at the other, such as an N-hydroxysuccinimide (NHS) ester for labeling primary amines on proteins or an azide (B81097) for copper-free click chemistry. lumiprobe.comupenn.edu This allows for a modular approach to probe design, enabling the attachment of the Sulfo-Cy3 tetrazine to a wide array of biomolecules.

Table 2: Common Linkers for this compound Bioconjugation

| Linker Type | Reactive Group (on other end) | Key Features | Typical Application |

|---|---|---|---|

| PEG3 / PEG4 / PEG6 | NHS Ester | Hydrophilic, provides spacing, improves solubility. lumiprobe.com | Labeling of proteins and other amine-containing biomolecules. upenn.edu |

| PEG | Azide | Enables dual "click" chemistry strategies. lumiprobe.com | Creating multifunctional probes or attaching to alkyne-modified targets. |

| PEG | Biotin | Provides a high-affinity handle for streptavidin. lumiprobe.combroadpharm.com | Affinity-based detection and purification assays. |

| Alkyl Chain | Carboxylic Acid | Can be activated for reaction with amines. | Used as a basic building block for further functionalization. |

| None (Direct Conjugation) | N/A | Minimal distance between dye and biomolecule. | May be used when spacing is not critical or is undesirable. |

Photophysical Engineering of the Cyanine3 Core for Optimized Emission and Photostability

The Cyanine3 core is the fluorophore responsible for the probe's signal. Sulfo-Cy3 is known for its excellent photophysical properties, including a high extinction coefficient, good fluorescence quantum yield, and bright emission in the orange-red region of the spectrum. axispharm.comlumiprobe.com These properties make it a robust and easily detectable label in many fluorescence microscopy applications. axispharm.com

Photophysical engineering aims to further enhance these properties, particularly brightness and photostability. Photobleaching, the irreversible degradation of the fluorophore upon excitation, is a common limitation in fluorescence imaging. Strategies to improve the photostability of the Cyanine3 core are an active area of research. One approach involves the use of protective agents or molecular containers. For example, studies have shown that encapsulating a Cy3 dye within cyclodextrins can lead to a significant increase in both brightness and photostability. researchgate.netarxiv.org Polyfluorination of the cyanine dye structure has also been shown to reduce aggregation and increase resistance to photobleaching. acs.org Another strategy involves the covalent attachment of triplet-state quenchers, such as cyclooctatetraene (B1213319) (COT), in close proximity to the fluorophore to prevent photodegradation. researchgate.net While these strategies have been demonstrated for the general Cy3 core, their application to Sulfo-Cy3 tetrazine probes represents a promising avenue for creating more robust imaging agents.

Table 3: Photophysical Properties of Sulfo-Cyanine3

| Property | Typical Value | Significance |

|---|---|---|

| Absorption Maximum (λ_abs) | ~554 nm axispharm.com | Wavelength of maximum light absorption. |

| Emission Maximum (λ_em) | ~568 nm axispharm.com | Wavelength of maximum fluorescence emission. |

| Extinction Coefficient | High | A measure of how strongly the dye absorbs light at a given wavelength. Contributes to brightness. lumiprobe.com |

| Fluorescence Quantum Yield | Good | The efficiency of converting absorbed light into emitted light. Contributes to brightness. lumiprobe.com |

| Photostability | Good | Resistance to photobleaching, allowing for longer or more intense imaging. axispharm.com |

Strategies for Background Signal Reduction and Signal-to-Noise Ratio Enhancement in Biological Samples

A major advantage of using tetrazine-based probes is the potential for fluorogenic "turn-on" activation, which dramatically reduces background fluorescence and enhances the signal-to-noise ratio. nih.govbiorxiv.org The tetrazine moiety itself can act as a quencher for the attached Cyanine3 fluorophore. nih.gov This quenching occurs through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET), where the excitation energy of the fluorophore is transferred to the non-fluorescent tetrazine. nih.govresearchgate.net

Upon successful iEDDA reaction with its target (e.g., a TCO-modified biomolecule), the tetrazine ring is converted into a dihydropyridazine. nih.gov This chemical transformation disrupts the quenching mechanism, "turning on" the fluorescence of the Cy3 dye. nih.govbiorxiv.org This means that only the probes that have bound to their target will fluoresce brightly, while the unreacted, quenched probes in the background remain dark. This strategy is particularly powerful for no-wash live-cell imaging, as it eliminates the need for wash steps to remove unbound probes, which can be detrimental to cell health and experimental timelines. rsc.org

Another strategy to improve the signal-to-background ratio is the use of a pre-targeting approach. nih.gov In this method, a biomolecule of interest (e.g., an antibody) is first modified with a dienophile like TCO and administered to the biological system. upenn.eduacs.org After allowing time for the TCO-labeled molecule to accumulate at its target and for any unbound molecules to clear from circulation, the much smaller, rapidly clearing Sulfo-Cy3 tetrazine probe is administered. nih.gov The tetrazine then quickly reacts with the pre-localized TCO, leading to a high concentration of the fluorescent signal at the target site with minimal background signal in other tissues. nih.govacs.org

Computational and Theoretical Investigations of Sulfo Cyanine3 Tetrazine Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, primarily employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in understanding the electronic and spectroscopic characteristics of cyanine (B1664457) dyes, including Sulfo-Cyanine3 tetrazine. thaiscience.info These methods allow for the prediction of key parameters that govern the dye's performance.

Theoretical approaches are used to investigate the structural, electronic, and spectroscopic properties of cyanine dyes. thaiscience.info For instance, the B3LYP/6-311G(d,p) level of theory has been used to study the properties of various cyanine dyes, with the polarizable continuum model (PCM) often incorporated to account for solvent effects. thaiscience.info Such calculations provide insights into the geometries of the ground and excited states, which is crucial for understanding the photophysical behavior of these molecules. mdpi.com

The electronic structure and absorption spectra of cyanine dyes are often calculated using methods like the Pariser-Parr-Pople (PPP) method, which is well-suited for this class of molecules. core.ac.ukresearchgate.net These calculations can reveal important details about the distribution of electron density in the molecule and the nature of its electronic transitions. core.ac.ukresearchgate.net

Key Spectroscopic and Molecular Properties of this compound and Related Compounds:

| Property | This compound | Cyanine3 tetrazine | Reference |

| Excitation Maximum (λex) | 548 nm, 550 nm | Not specified | lumiprobe.combroadpharm.com |

| Emission Maximum (λem) | 563 nm, 570 nm | Not specified | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 162,000 L⋅mol⁻¹⋅cm⁻¹, 150,000 L⋅mol⁻¹⋅cm⁻¹ | Not specified | lumiprobe.combroadpharm.com |

| Fluorescence Quantum Yield (ΦF) | 0.1 | Not specified | lumiprobe.com |

| Molecular Weight | 838.05 g/mol , 894.05 g/mol | 727.64 g/mol | lumiprobe.commedchemexpress.comlumiprobe.com |

| Molecular Formula | C₄₀H₄₄KN₇O₇S₂, C₄₁H₄₇N₇O₁₀S₃ | C₄₀H₄₆N₇BF₄ | lumiprobe.commedchemexpress.comlumiprobe.com |

Molecular Dynamics Simulations of Probe-Target Interactions

While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided results, the principles of MD are highly relevant to understanding its application. MD simulations are a powerful tool for investigating the interactions between a probe molecule, such as this compound, and its biological target at an atomic level. These simulations can model the dynamic process of the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine moiety and a strained alkene like trans-cyclooctene (B1233481) (TCO). broadpharm.commedchemexpress.com This reaction is known for its exceptionally fast kinetics. interchim.fr

MD simulations could be employed to:

Visualize the approach and binding of the this compound to a TCO-modified biomolecule.

Analyze the conformational changes in both the probe and the target during the ligation process.

Calculate the binding free energies and understand the factors contributing to the stability of the probe-target complex.

In Silico Approaches for Predicting Reactivity and Biocompatibility

In silico methods play a crucial role in predicting the reactivity and biocompatibility of chemical compounds like this compound before their synthesis and experimental application.

Reactivity Prediction: Quantum chemical calculations can predict the reactivity of tetrazine derivatives. The high reactivity of methyltetrazines, such as the one in this compound, towards cyclooctenes at physiological pH can be rationalized through computational models that examine the frontier molecular orbitals (HOMO and LUMO) of the reactants. lumiprobe.com The iEDDA reaction between a tetrazine and a strained olefin is a key example of a highly efficient bioorthogonal reaction. broadpharm.commedchemexpress.com The stability and reactivity of various tetrazine derivatives have been systematically investigated, revealing structure-dependent reactivity.

Biocompatibility Prediction: The biocompatibility of fluorescent probes is a critical factor for their use in living systems. While direct in silico biocompatibility predictions for this compound are not explicitly detailed, the known biocompatibility of tetrazine-based fluorogenic labels is a significant advantage. nih.gov The water-solubility of this compound, conferred by its sulfo groups, is a key feature that enhances its biocompatibility for applications in aqueous biological environments. lumiprobe.combroadpharm.comlumiprobe.com Computational models can be used to assess properties like solubility and potential for non-specific interactions, which are important aspects of biocompatibility.

Elucidation of Fluorescence Quenching and Activation Mechanisms (e.g., Through-Bond Energy Transfer)

A key feature of tetrazine-functionalized fluorophores like this compound is their fluorogenic nature, where the fluorescence is initially quenched and then significantly enhanced upon reaction. Computational studies have been pivotal in elucidating the mechanisms behind this phenomenon.

Several quenching mechanisms have been proposed and investigated:

Förster Resonance Energy Transfer (FRET): In many cases, the tetrazine moiety acts as a quencher for the fluorophore through FRET. nih.govresearchgate.netresearchgate.net The efficiency of FRET depends on the spectral overlap between the fluorophore's emission and the tetrazine's absorption. researchgate.net Upon the iEDDA reaction, the tetrazine is consumed, disrupting the FRET process and restoring fluorescence. researchgate.net

Photoinduced Electron Transfer (PET): In some systems, PET from the excited fluorophore (donor) to the tetrazine (acceptor) can be the dominant quenching pathway. nih.govnih.gov This involves the transfer of an electron, leading to a non-radiative decay to the ground state.

Internal Conversion to a Dark State (ICDS): For tetrazine-functionalized labels with integrated π-conjugations, a mechanism involving internal conversion to a dark state has been proposed, supported by quantum chemical calculations. rsc.org

Photoinduced Charge Centralization (PCC): A distinct charge separation pathway termed photoinduced charge centralization has also been identified as a potential quenching mechanism in certain tetrazine-integrated labels. nih.gov

Emerging Research Frontiers and Future Directions for Sulfo Cyanine3 Tetrazine

Development of Orthogonal and Multi-Labeling Bioorthogonal Systems

The ability to simultaneously track multiple molecular targets within a single living system is crucial for unraveling complex biological networks. This requires the use of mutually orthogonal bioorthogonal reactions, where each reactive pair interacts only with its designated partner, avoiding crosstalk with other pairs. nih.gov The tetrazine-TCO ligation, for which Sulfo-Cyanine3 tetrazine is a key reagent, is a cornerstone of these multi-labeling strategies due to its exceptionally fast reaction rate. interchim.fr

Researchers are actively developing and refining orthogonal bioorthogonal systems that can be used alongside the tetrazine-TCO reaction. This involves pairing this compound with other fluorescent probes that utilize different bioorthogonal chemistries. For instance, a system could employ this compound to label a TCO-tagged protein, while another biomolecule is tagged with a different reactive group and visualized with a spectrally distinct fluorophore. Some bioorthogonal reactions that can be used orthogonally to the tetrazine ligation include the strain-promoted alkyne-azide cycloaddition (SPAAC) and photo-activated ligations. nih.gov The development of such systems allows for the simultaneous visualization of multiple cellular components, providing a more holistic view of cellular function.

A key consideration in the design of these multi-labeling experiments is the selection of fluorophores with minimal spectral overlap. The distinct orange-red fluorescence of Sulfo-Cyanine3 (with an excitation maximum around 554 nm and an emission maximum around 568 nm) allows it to be paired with probes emitting in the green, far-red, or near-infrared regions of the spectrum. axispharm.com

Table 1: Examples of Orthogonal Bioorthogonal Reaction Pairs

| Bioorthogonal Reaction 1 | Bioorthogonal Reaction 2 | Key Advantages of the Combination |

| Tetrazine Ligation (e.g., this compound + TCO) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Both reactions are fast and proceed without a catalyst, enabling dual labeling in living systems. |

| Tetrazine Ligation | Photo-Click Chemistry (e.g., light-induced cycloadditions) | Offers spatiotemporal control over the second labeling event by using light as a trigger. |

| Tetrazine Ligation | Isonitrile-based Click Chemistry | Provides an additional layer of orthogonality for more complex multi-labeling experiments. nih.gov |

Integration with Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. This often involves the integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. Fluorescent probes like this compound are poised to play a significant role in this integrative approach by providing spatial and temporal information about specific molecules within the context of these large-scale datasets.

For example, a proteomics study might identify a set of proteins that are upregulated in a particular disease state. By tagging one of these proteins with a TCO group and labeling it with this compound, researchers can then visualize its localization and trafficking within living cells, providing functional context to the proteomic data. This integration of imaging with omics data can help to validate findings from high-throughput screens and provide deeper insights into the molecular mechanisms of disease. nih.gov

The application of this compound in these integrated workflows allows for the direct visualization of the products of gene expression, offering a powerful tool to connect genotype with phenotype. For instance, after identifying specific RNA transcripts of interest through transcriptomics, researchers could potentially label and track these RNAs in real-time using advanced techniques, further enriching the multi-omics dataset. nih.gov

Advanced In Vivo Preclinical Imaging Strategies and Targeted Delivery

The bright fluorescence and excellent water solubility of this compound make it a valuable tool for in vivo imaging in preclinical animal models. lumiprobe.comsapphirebioscience.com Researchers are developing advanced strategies to improve the specificity and efficacy of this imaging. One of the most promising approaches is pretargeted imaging, a two-step process that separates the targeting and imaging steps. researchgate.netresearchgate.net

In a typical pretargeted imaging experiment, a biomolecule that specifically targets a tissue of interest (e.g., a tumor) is first administered. This targeting molecule is conjugated to a TCO group. After this initial molecule has had time to accumulate at the target site and clear from the bloodstream, the this compound probe is administered. The rapid tetrazine-TCO ligation then leads to the accumulation of the fluorescent signal specifically at the target site, resulting in a high-contrast image with minimal background fluorescence. researchgate.net This strategy has been successfully used for imaging tumors in mice. researchgate.netnih.govchampionsoncology.com

Furthermore, the principles of tetrazine bioorthogonal chemistry are being explored for the targeted delivery of therapeutic agents. By attaching a drug to a tetrazine-modified carrier and a targeting moiety to a TCO-modified molecule, it may be possible to achieve site-specific drug release, minimizing off-target effects.

Microfluidics and High-Throughput Screening Platforms

Microfluidics and high-throughput screening (HTS) are powerful technologies that allow for the rapid and automated analysis of thousands of individual cells or reactions. sintef.no The integration of this compound into these platforms offers exciting possibilities for drug discovery and fundamental research.

For instance, a microfluidic device could be designed to encapsulate single cells that have been engineered to express a TCO-tagged protein of interest. These cells could then be exposed to a library of potential drug compounds. By subsequently introducing this compound into the microfluidic channels, researchers could use fluorescence to rapidly screen for drugs that alter the expression or localization of the target protein in thousands of individual cells. nih.gov This approach could significantly accelerate the identification of new therapeutic leads.

The fast kinetics of the tetrazine ligation are particularly advantageous for HTS applications, as they allow for rapid labeling and signal generation, which is essential for high-speed automated imaging and analysis.

Smart Probes and Environment-Responsive Fluorescent Sensors

A "smart" probe is a fluorescent molecule whose optical properties change in response to a specific environmental stimulus, such as pH, ion concentration, or the presence of a particular enzyme. Researchers are exploring ways to create smart probes based on the Sulfo-Cyanine3 scaffold.

One approach involves designing this compound derivatives where the fluorescence is initially "quenched" or turned off. The fluorescence would then be "turned on" only after the tetrazine reacts with its TCO partner. This fluorogenic response is highly desirable as it minimizes background signal from unreacted probes, leading to a higher signal-to-noise ratio. nih.govnih.govrsc.org The quenching mechanism can be based on through-bond energy transfer (TBET) or internal conversion, which is modulated by the tetrazine moiety. nih.govnih.gov

Another possibility is to create probes where the fluorescence of the Sulfo-Cyanine3 core is sensitive to the local environment. For example, a probe could be designed to exhibit a shift in its emission wavelength or an increase in fluorescence intensity upon binding to a specific analyte. Such environment-responsive probes would be invaluable for sensing the physiological state of living cells in real-time.

Overcoming Challenges in Deep-Tissue Imaging and Spatiotemporal Control

While Sulfo-Cyanine3 is a bright and photostable fluorophore, a significant challenge for all fluorescent probes in its spectral range is the limited penetration of visible light through biological tissues. This makes it difficult to image deep-seated structures in whole animals. To overcome this, researchers are exploring several strategies.

One approach is to shift the fluorescence of cyanine (B1664457) dyes further into the near-infrared (NIR) window (700-1700 nm), where light penetration is significantly better. While Sulfo-Cyanine3 itself emits in the visible spectrum, the chemical principles used in its design can be applied to create new tetrazine-functionalized NIR dyes. Additionally, modifying cyanine dyes with heavy atoms like iodine has been shown to enhance the generation of reactive oxygen species and heat upon light irradiation, which can be utilized for synergistic photodynamic and photothermal therapies in deep tissues. nih.gov

Another major frontier is achieving precise spatiotemporal control over labeling. This can be accomplished using photo-activatable or "caged" probes. In this strategy, the reactive TCO partner is initially blocked or "caged" with a photolabile group. The TCO can then be uncaged at a specific time and location within a cell or tissue by shining light of a particular wavelength. This allows researchers to initiate the labeling reaction with this compound with high precision, providing a powerful tool for studying dynamic biological processes. nih.gov

Q & A

Q. What is the mechanism of Sulfo-Cyanine3 tetrazine in bioorthogonal labeling, and how does its fluorogenicity enhance imaging applications?

this compound participates in inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctene, cyclopropenes). The tetrazine group acts as a diene, forming stable adducts while releasing nitrogen. Fluorogenicity arises from quenching of the Cy3 fluorophore via conjugation with the tetrazine; upon reaction, the fluorescence is restored due to electronic decoupling. This mechanism enables real-time tracking of biomolecules with minimal background noise .

Q. How do researchers design fluorogenic probes using this compound for live-cell imaging?

Probes are engineered by conjugating tetrazine to Cy3 via direct, phenylene-linked (TBET), or π-extended systems. Direct conjugation (e.g., probes 1a–b) maximizes fluorescence quenching through internal conversion, outperforming TBET or π-extended designs. Membrane-permeable derivatives are prioritized for intracellular targets, while sulfonated variants (e.g., Sulfo-Cyanine3) enhance water solubility for extracellular applications. Validation involves kinetic assays with cyclooctynes (e.g., BCN) to quantify fluorogenic turn-on ratios .

Q. What are the critical factors influencing reaction kinetics between this compound and dienophiles?

Second-order rate constants depend on dienophile strain and solvent conditions. For trans-cyclooctene, rate constants reach ~6000 M⁻¹s⁻¹ at 37°C, enabling rapid labeling even at low concentrations. Solvent polarity and pH (e.g., MOPS buffer at pH 7.5) modulate reactivity, with ionic strength (e.g., 250 mM NaCl) stabilizing transition states. Kinetic studies employ UV/Vis spectroscopy or stopped-flow measurements to monitor tetrazine absorbance decay .

Advanced Research Questions

Q. How can solvent choice and electrochemical modulation influence the regiospecificity and reversibility of tetrazine ligation?

Solvent interactions (e.g., acetonitrile, hexane) sterically hinder tetrazine-dienophile complex formation, favoring meta-products over ortho-products in regioselective reactions . Electrochemical reduction of tetrazines to dihydrotetrazines renders them inert, enabling spatiotemporal control in microelectrode functionalization. This approach is used in biosensors to reversibly "switch" probe reactivity, facilitating dynamic signal recording in vitro .

Q. What strategies resolve contradictions in fluorogenic efficiency between different tetrazine-Cy3 conjugates?

Comparative studies reveal that direct conjugation (e.g., 1a–b) achieves superior quenching (up to 400-fold fluorescence enhancement post-reaction) compared to TBET or π-extended systems. Discrepancies arise from competing quenching pathways: internal conversion (direct) versus through-bond energy transfer (TBET). Researchers optimize probes by minimizing linker flexibility and maximizing π-conjugation overlap between tetrazine and Cy3 .

Q. How can this compound be integrated into pretargeted imaging workflows to improve in vivo specificity?

Pretargeting involves administering dienophile-tagged biomolecules (e.g., antibodies) followed by this compound. The fast kinetics ensure high labeling efficiency in vivo, reducing off-target binding. Pharmacokinetic optimization (e.g., sulfonation for renal clearance) minimizes background. Validation includes PET/MRI co-registration in murine models to confirm blood-brain barrier penetration and tumor-specific accumulation .

Q. What computational and experimental methods validate the thermodynamic vs. kinetic control of tetrazine-dienophile cycloadditions?

Molecular mechanics (MM3 force field) simulations model solvent-tetrazine-dienophile complexes to predict regioselectivity. Experimentally, meta/ortho product ratios are quantified via HPLC or NMR. Thermodynamic control favors meta-products (lower activation energy), while kinetic control under steric hindrance (e.g., bulky solvents) shifts selectivity. These insights guide probe design for target-specific labeling .

Q. Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.